Lipophilicity Shift: Computed LogP Comparison with Unsubstituted Parent Compound
The 6-chloro substitution significantly increases the compound's lipophilicity relative to the unsubstituted N1-cyclopropylbenzene-1,2-diamine. This change in partition coefficient is a primary driver for altered pharmacokinetic behavior and should be considered when selecting a building block for central nervous system or cell-permeable targets [1][2].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | 2.4 (LogP) |
| Comparator Or Baseline | N1-cyclopropylbenzene-1,2-diamine (CAS 118482-03-4): 1.8 (XLogP3-AA) |
| Quantified Difference | +0.6 LogP units (~4-fold increase in partition coefficient) |
| Conditions | Computed values; LogP for target from Molaid database; XLogP3-AA for comparator from PubChem |
Why This Matters
A 0.6 LogP unit increase indicates a roughly 4-fold greater preference for a lipophilic environment, which can critically impact a compound's ability to cross biological membranes or its solubility profile in different solvent systems.
- [1] Molaid. 6-chloro-N1-cyclopropylbenzene-1,2-diamine | 1092286-38-8. Retrieved from https://www.molaid.com/MS_3044538 View Source
- [2] PubChem. (2025). N-cyclopropylbenzene-1,2-diamine (CID 10582926). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10582926 View Source
